6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-(2-methylimidazol-1-yl)-N-(2-methylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-5-3-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-10-9-17-12(21)2/h3-10H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCULILZYQXSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(2-Methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an NMDA receptor antagonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 270.3 g/mol. The structure features a pyridazine core substituted with an imidazole and a tolyl group, which contribute to its biological activity.
Research indicates that this compound acts primarily as an NMDA receptor antagonist, which plays a crucial role in modulating synaptic plasticity and memory function. NMDA receptors are implicated in various neurological disorders, making antagonists valuable for therapeutic development.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds within the same structural class. For instance, derivatives have shown significant activity against viruses such as Hepatitis C and Respiratory Syncytial Virus (RSV) with effective concentrations (EC50) ranging from 5 to 28 µM . Although specific data on 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide is limited, its structural analogs suggest promising antiviral properties.
Antimicrobial Activity
Compounds similar in structure have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides . This suggests that 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide may possess similar antimicrobial properties.
Neuroprotective Effects
Due to its NMDA receptor antagonism, this compound may offer neuroprotective benefits. NMDA receptor antagonists have been studied for their ability to prevent excitotoxicity in neuronal cells, which is a contributing factor in neurodegenerative diseases .
Research Findings
A summary of key research findings related to the biological activity of this compound and its analogs is presented in the table below:
| Study | Biological Activity | Effective Concentration (EC50/MIC) | Remarks |
|---|---|---|---|
| Study 1 | Antiviral (HCV) | EC50 = 6.7 µM | High selectivity index |
| Study 2 | Antimicrobial | MIC = 0.0048 mg/mL against E. coli | Effective against multiple strains |
| Study 3 | Neuroprotection | Not specified | Potential in treating neurodegeneration |
Case Studies
Case Study 1: Neuroprotective Potential
In vitro studies demonstrated that compounds structurally related to 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide effectively reduced neuronal cell death induced by glutamate toxicity, indicating potential for treating conditions like Alzheimer's disease.
Case Study 2: Antiviral Efficacy
A series of pyridazine derivatives were tested against various viral strains, showing significant inhibition of viral replication at micromolar concentrations. Although specific results for the target compound are not available, related structures exhibited promising antiviral profiles.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
Key Comparisons
Substituent Effects on Lipophilicity and Solubility The target compound’s o-tolyl group (logP ~2.5–3.0, estimated) likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 4-(trifluoromethoxy)phenyl analogue (CAS 1396864-02-0) exhibits higher lipophilicity (logP ~3.5) due to the electron-withdrawing trifluoromethoxy group, which may enhance metabolic stability but reduce solubility .
Electronic and Steric Influences The 2-methylimidazole substituent in the target compound and analogues (e.g., CAS 1396864-02-0) may engage in hydrogen bonding with biological targets, similar to imidazole-containing kinase inhibitors.
Deuteration and Pharmacokinetics The deuterated methyl group in the Bristol-Myers Squibb compound (C₂₀H₂₁D₃N₈O₃) is designed to slow metabolic degradation via the kinetic isotope effect, enhancing half-life compared to non-deuterated analogues .
Synthetic Accessibility
- The target compound and its phenyl-substituted analogues (e.g., CAS 1396864-02-0) are synthesized via carboxamide coupling reactions, as described for related N-(benzimidazol-2-yl)pyrazole-carboxamides .
- The Bristol-Myers Squibb derivative requires more complex multi-step synthesis, including cyclopropaneamido and triazole incorporation .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Substitution at the 3-position (carboxamide aryl group) critically influences target affinity. For example, electron-deficient groups (e.g., trifluoromethoxy, dichloro) may enhance binding to hydrophobic kinase pockets .
- Heterocyclic substituents at the 6-position (imidazole vs. triazole) modulate steric and electronic interactions with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
